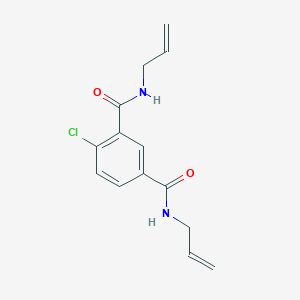
2-amino-N-(2-hydroxyethyl)-N-phenylbenzenesulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-amino-N-(2-hydroxyethyl)-N-phenylbenzenesulfonamide;hydrochloride” is a chemical substance registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-hydroxyethyl)-N-phenylbenzenesulfonamide;hydrochloride involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. These methods often include steps such as the preparation of intermediate compounds, purification processes, and the final synthesis under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced technologies and equipment to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-hydroxyethyl)-N-phenylbenzenesulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific catalysts and reagents.
Common Reagents and Conditions
The reactions of this compound are facilitated by common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized by their chemical structure and properties, which are analyzed using techniques such as spectroscopy and chromatography.
Scientific Research Applications
2-amino-N-(2-hydroxyethyl)-N-phenylbenzenesulfonamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic effects.
Medicine: Research explores its potential as a drug candidate for treating specific diseases.
Industry: this compound is utilized in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-hydroxyethyl)-N-phenylbenzenesulfonamide;hydrochloride involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, such as enzyme inhibition, receptor binding, or modulation of cellular processes. The detailed mechanism is often studied using molecular biology techniques and computational modeling.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2-hydroxyethyl)-N-phenylbenzenesulfonamide;hydrochloride can be compared with other similar compounds based on their chemical structure and properties. Some similar compounds include those with analogous functional groups or similar molecular frameworks.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique properties, diverse reactions, and wide range of applications make it a subject of ongoing research and interest.
Properties
IUPAC Name |
2-amino-N-(2-hydroxyethyl)-N-phenylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S.ClH/c15-13-8-4-5-9-14(13)20(18,19)16(10-11-17)12-6-2-1-3-7-12;/h1-9,17H,10-11,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKMPIGJYBZPOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)S(=O)(=O)C2=CC=CC=C2N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(CCO)S(=O)(=O)C2=CC=CC=C2N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-3-[(2-hydroxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B8041258.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B8041264.png)
![[4-[(E)-2-(benzotriazol-2-yl)ethenyl]phenyl]hydrazine](/img/structure/B8041277.png)

![4-Chloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline](/img/structure/B8041285.png)
![4-amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B8041293.png)
![[2-(2-Methylsulfonyloxyphenyl)phenyl] methanesulfonate](/img/structure/B8041305.png)

![N-[(E)-1-(2,5-dimethoxyphenyl)ethylideneamino]pyridine-4-carboxamide](/img/structure/B8041317.png)
![4,8-Dichlorothieno[2,3-f][1]benzothiole-2,6-dicarbohydrazide](/img/structure/B8041327.png)

![[5-(Acetyloxymethyl)-2,4-dimethylphenyl]methyl acetate](/img/structure/B8041349.png)

